amine](/img/structure/B13061808.png)
[(2-Methoxypyridin-3-yl)methyl](2-methylbutyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxypyridin-3-yl)methylamine is an organic compound with the molecular formula C₁₂H₂₀N₂O It is a derivative of pyridine, featuring a methoxy group at the second position and a methylbutylamine group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-3-yl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxypyridine and 2-methylbutylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution with 2-methoxypyridine.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2-Methoxypyridin-3-yl)methylamine may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. Continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2-Methoxypyridin-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of (2-Methoxypyridin-3-yl)methylamine, which can be further utilized in organic synthesis or medicinal chemistry.
科学研究应用
(2-Methoxypyridin-3-yl)methylamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (2-Methoxypyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(2-Methoxypyridin-3-yl)methylamine: Similar structure with a different alkyl group.
(2-Methoxypyridin-3-yl)methylamine: Another derivative with a different alkyl group.
Uniqueness
(2-Methoxypyridin-3-yl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and methylbutylamine group provide unique reactivity and binding characteristics compared to other similar compounds.
属性
分子式 |
C12H20N2O |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
N-[(2-methoxypyridin-3-yl)methyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C12H20N2O/c1-4-10(2)8-13-9-11-6-5-7-14-12(11)15-3/h5-7,10,13H,4,8-9H2,1-3H3 |
InChI 键 |
ARSUVCXZMPBKRO-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CNCC1=C(N=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




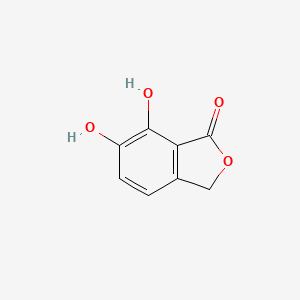
![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoicacid](/img/structure/B13061751.png)
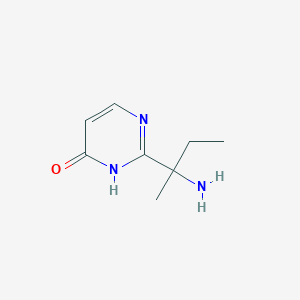
![Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B13061764.png)

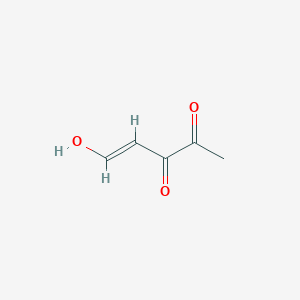
![(3R,4R,5S,6S)-2-methyl-6-[(3R,9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol](/img/structure/B13061781.png)
![6-(3-Thienyl)imidazo[2,1-b]thiazole](/img/structure/B13061784.png)
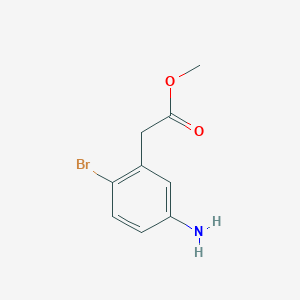
![Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13061788.png)
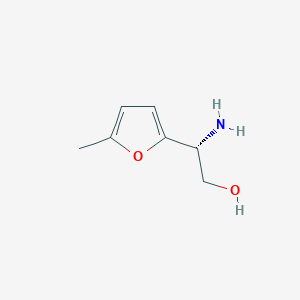
![1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate](/img/structure/B13061803.png)
